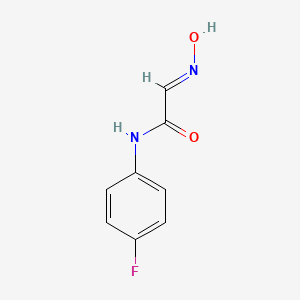
Moxifloxacin isoMer
Descripción general
Descripción
Moxifloxacin is a synthetic fluoroquinolone antibiotic agent . It belongs to the fluoroquinolone class of anti-infective compounds and has a broad antibacterial spectrum against Gram-positive and Gram-negative organisms including anaerobic bacteria . Moxifloxacin is produced as a single isomer and an (R, R)-isomer could be present as a chiral impurity .
Chemical Reactions Analysis
Moxifloxacin and its (R, R)-isomer have been subjected to various chemical reactions for analysis . A new stereospecific LC method for the separation and quantification of moxifloxacin and its (R, R)-enantiomer in bulk drug was developed and validated by ligand-exchange liquid chromatography on a reversed phase column .Aplicaciones Científicas De Investigación
Antibacterial Spectrum Analysis
Moxifloxacin isoMer: has a broad antibacterial spectrum effective against both Gram-positive and Gram-negative organisms, including anaerobic bacteria . It’s particularly useful for systemic treatments of respiratory tract infections. Research into the antibacterial efficacy of Moxifloxacin isoMer can lead to the development of new antibiotics or enhancement of existing treatments.
Pharmacokinetic Behavior Studies
Enantiomers of racemic drugs often exhibit different pharmacokinetic behaviors or pharmacological actions . Studying the Moxifloxacin isoMer can provide insights into the molecular mechanisms of stereoselective biological activities, which is vital for the development of more effective and safer drugs.
Luminescence-Based Quantitation
A novel probe has been developed for the quantitation of Moxifloxacin in pharmaceuticals and human plasma using a luminescence method . This application is significant for drug monitoring and can be used to measure drug concentrations in blood plasma, even hours after administration.
High-Performance Liquid Chromatography (HPLC)
HPLC methods have been established for the simultaneous determination of Moxifloxacin HCl and other compounds in formulations . This application is critical for the pharmaceutical industry to ensure the correct dosage and combination of drugs in multi-drug formulations.
Stress Testing for Drug Stability
Moxifloxacin isoMer undergoes stress testing under conditions of hydrolysis, oxidation, photolysis, and thermal degradation to ensure stability . This application is important for determining the shelf life and storage conditions of the drug, ensuring that patients receive medication that retains its intended potency and safety.
Mecanismo De Acción
Target of Action
Moxifloxacin IsoMer is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin IsoMer are the enzymes topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are necessary for the separation of bacterial DNA, thereby playing a crucial role in bacterial cell replication .
Mode of Action
The mode of action of Moxifloxacin IsoMer involves the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, Moxifloxacin IsoMer prevents the separation of bacterial DNA, which is a necessary step for bacterial cell replication . This results in the inhibition of cell replication, leading to the death of the bacterial cells .
Biochemical Pathways
Moxifloxacin IsoMer affects the biochemical pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, Moxifloxacin IsoMer disrupts the process of DNA replication in bacterial cells . This disruption in the DNA replication pathway leads to the inability of the bacterial cells to multiply, resulting in their death .
Pharmacokinetics
Moxifloxacin IsoMer exhibits high bioavailability and is rapidly absorbed in humans . The plasma half-life of Moxifloxacin IsoMer ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution of Moxifloxacin IsoMer to saliva, interstitial fluids, and lung tissues . The main metabolites of Moxifloxacin IsoMer are N-sulphate (M1) and acylglucuronide (M2) .
Result of Action
The result of the action of Moxifloxacin IsoMer is the death of bacterial cells. By inhibiting the enzymes necessary for bacterial DNA replication, Moxifloxacin IsoMer prevents the bacterial cells from multiplying . This leads to a reduction in the number of bacterial cells, thereby helping to clear the bacterial infection .
Action Environment
The action of Moxifloxacin IsoMer can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and efficacy of Moxifloxacin IsoMer . Furthermore, the presence of other medications can also influence the action of Moxifloxacin IsoMer. For example, the co-administration of Moxifloxacin IsoMer with other QT-prolonging agents requires further safety assessment .
Safety and Hazards
Propiedades
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-BZNIZROVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Moxifloxacin isoMer | |
CAS RN |
268545-13-7 | |
| Record name | Moxifloxacin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOXIFLOXACIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)
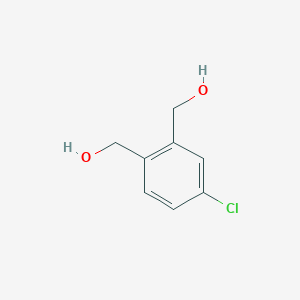
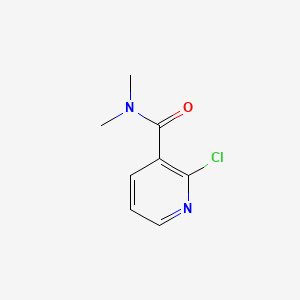
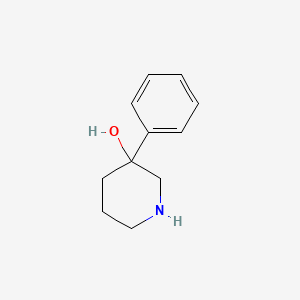

![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)
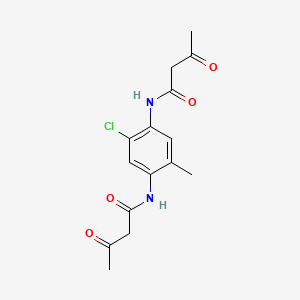
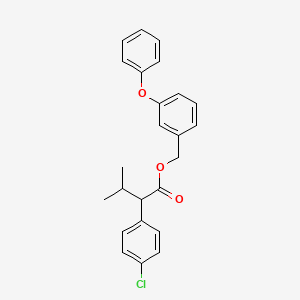
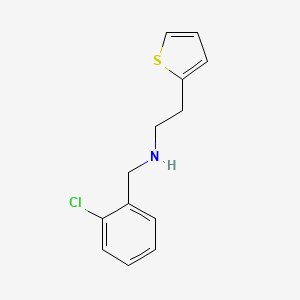


![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)

